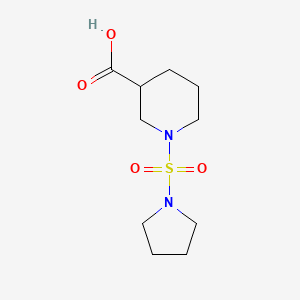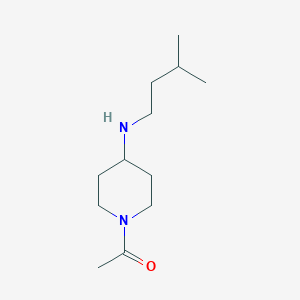![molecular formula C13H14F3N3O2 B1293124 2-(6-Isopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid CAS No. 1018125-53-5](/img/structure/B1293124.png)
2-(6-Isopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Isopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid is a useful research compound. Its molecular formula is C13H14F3N3O2 and its molecular weight is 301.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Novel Heterocyclic Compound Synthesis
- Research has shown the potential of using related compounds as precursors in the synthesis of diverse heterocyclic derivatives, which have various applications, including medicinal chemistry. For instance, compounds have been developed for the facile route to novel pyridone, pyrazolo[3,4-d]-1,2,3-triazine, and pyrazolo[3,4-d]- and [1,5-a]-pyrimidine derivatives, demonstrating the versatility of pyrazolo[3,4-b]pyridine derivatives in creating new chemical entities with potential biological activities (Dawood, Farag, & Khedr, 2008).
Antagonistic and Bioactive Compounds
- Modifications of the alkyl acetic acid portion of lead pyrazole compounds have led to the discovery of potent CCR5 antagonists with good in vitro antiviral activity against HIV-1, showing the relevance of such modifications in developing therapeutic agents (Shen et al., 2004).
Divergent Cyclisations and Chemical Reactivity
- Studies have explored the reactivity of related compounds under various conditions, leading to unexpected products and opening new pathways for synthesizing bicyclic heterocycles. This highlights the chemical versatility and potential for discovering new reactions and compounds (Smyth et al., 2007).
Antimicrobial Activity
- Certain derivatives have been synthesized and shown to possess significant antimicrobial activity, which could be attributed to the structural features of the pyrazolo[3,4-b]pyridine scaffold. These findings suggest potential applications in developing new antimicrobial agents (Kumar et al., 2012).
Molecular Docking and Biological Screening
- Novel pyridine and fused pyridine derivatives have been prepared and subjected to in silico molecular docking screenings, revealing moderate to good binding energies. This indicates the potential of such compounds in drug discovery and development, particularly in antimicrobial and antioxidant activities (Flefel et al., 2018).
Efficient Synthesis Methods
- Efficient synthesis methods for pyrazolo[3,4-b]pyridine derivatives have been developed, demonstrating the compound's role in facilitating the preparation of N-fused heterocycle products. These methods are significant for the rapid generation of heterocyclic compounds for further biological evaluation (Ghaedi et al., 2015).
Mécanisme D'action
This compound works by inhibiting the enzyme protoporphyrinogen oxidase, preventing chlorophyll formation, and resulting in the accumulation of protoporphyrin IX which is a potent photosensitizer . This activates oxygen, causing lipid peroxidation with rapid loss of membrane integrity and function .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[3-methyl-6-propan-2-yl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N3O2/c1-6(2)9-4-8(13(14,15)16)11-7(3)18-19(5-10(20)21)12(11)17-9/h4,6H,5H2,1-3H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGSYJKDSBGXIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C(C)C)C(F)(F)F)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B1293042.png)


![[(2-Methoxyethyl)(methyl)amino]acetic acid](/img/structure/B1293046.png)

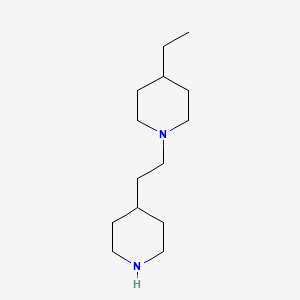
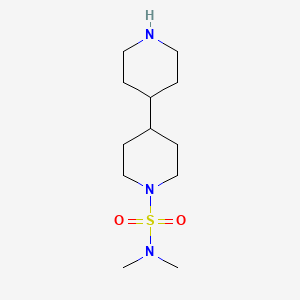
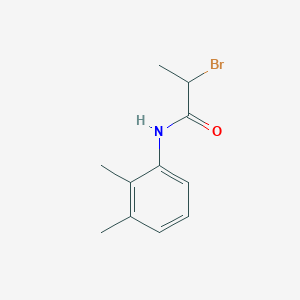

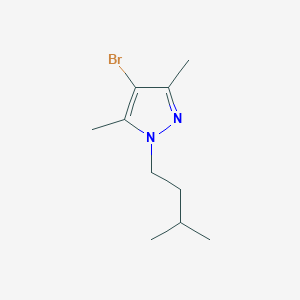
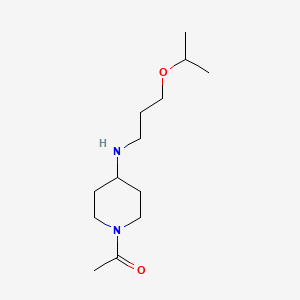
![1-{[Butyl(ethyl)amino]sulfonyl}piperidine-4-carboxylic acid](/img/structure/B1293064.png)
